6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside

Overview

Description

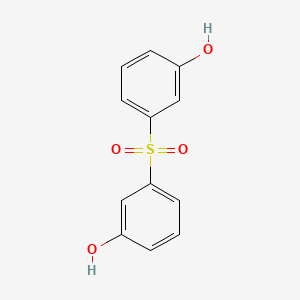

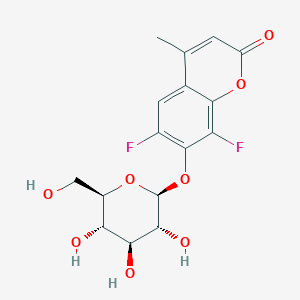

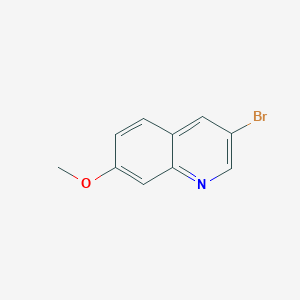

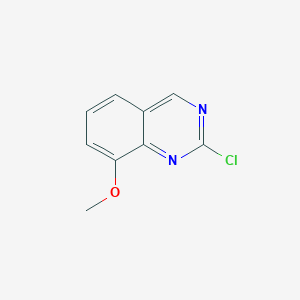

6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside: is a fluorogenic substrate widely used in biochemical assays. It is particularly known for its application in the measurement of glycosidase enzyme activity due to its ability to produce a fluorescent signal upon enzymatic cleavage . The compound has a molecular formula of C16H16F2O8 and a molecular weight of 374.29 g/mol .

Mechanism of Action

Target of Action

The primary target of the compound 6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside is various glycosidase enzymes . These enzymes play a crucial role in the hydrolysis of glycosidic bonds in complex sugars .

Mode of Action

This compound acts as a fluorogenic substrate for these glycosidase enzymes . When the enzymes act on this compound, they cleave the glycosidic bond, resulting in the release of a fluorescent product . This fluorescence can be measured, providing a direct method for quantifying the activity of the glycosidase enzymes .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involving glycosidase enzymes . These enzymes are involved in various biological processes, including the breakdown of complex carbohydrates and the post-translational modification of proteins . The downstream effects of these pathways can have significant impacts on cellular metabolism and function .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further investigated to provide a comprehensive understanding of its pharmacokinetics .

Result of Action

The action of this compound results in the generation of a fluorescent product . This fluorescence can be used to measure the activity of glycosidase enzymes, providing valuable information about their function in various biological processes . In addition, the compound’s unique structure allows for enhanced sensitivity and selectivity in enzyme assays .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence is measured at a specific pH (8.0 in a 50 mM phosphate buffer) , indicating that changes in pH could potentially affect the compound’s action and efficacy. Additionally, the compound’s stability may be affected by temperature, as it is typically stored at -20°C

Biochemical Analysis

Biochemical Properties

6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside plays a crucial role in biochemical reactions as a substrate for glycosidase enzymes. When hydrolyzed by these enzymes, it releases a fluorescent product, 6,8-difluoro-4-methylumbelliferone, which can be easily detected and quantified. This compound interacts with various glycosidases, including β-glucosidase and β-galactosidase, through specific binding to the enzyme’s active site. The hydrolysis reaction involves the cleavage of the glycosidic bond, resulting in the release of the fluorescent product .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for glycosidase enzymes. In cells expressing these enzymes, the compound is hydrolyzed, leading to the production of the fluorescent product. This process can impact cell signaling pathways, gene expression, and cellular metabolism by altering the levels of specific glycosides and their corresponding aglycones. The fluorescent product can also be used to monitor enzyme activity in live cells, providing insights into cellular function and metabolic states .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of glycosidase enzymes. The compound undergoes hydrolysis, catalyzed by the enzyme, resulting in the cleavage of the glycosidic bond and the release of the fluorescent product. This reaction can be monitored in real-time using fluorescence spectroscopy, allowing researchers to study enzyme kinetics and inhibition. The binding interactions between the compound and the enzyme’s active site are crucial for the specificity and efficiency of the hydrolysis reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and heat can lead to degradation and reduced fluorescence. In in vitro and in vivo studies, the long-term effects of the compound on cellular function can be monitored by measuring the fluorescence intensity over time. This allows researchers to assess the stability and persistence of the compound’s effects in different experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to increased enzyme activity and fluorescence. Excessive doses may result in toxic or adverse effects, such as cellular stress or apoptosis. Threshold effects can be observed by titrating the compound and monitoring the corresponding changes in enzyme activity and cellular responses .

Metabolic Pathways

This compound is involved in metabolic pathways related to glycoside hydrolysis. The compound interacts with glycosidase enzymes, leading to the cleavage of the glycosidic bond and the release of the fluorescent product. This process can affect metabolic flux and metabolite levels by altering the concentrations of specific glycosides and their corresponding aglycones. The compound’s involvement in these pathways provides valuable insights into enzyme function and regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, it can interact with glycosidase enzymes localized in different cellular compartments. The distribution and localization of the compound can influence its activity and the resulting fluorescence signal .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to lysosomes, where glycosidase enzymes are abundant, leading to efficient hydrolysis and fluorescence production. The subcellular localization of the compound can provide insights into enzyme distribution and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside typically involves the glycosylation of 6,8-difluoro-4-methylumbelliferone with a suitable glucopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate in an anhydrous solvent like dichloromethane .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may employ automated systems and continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, though these are not typically utilized in standard assays.

Common Reagents and Conditions:

Oxidation and Reduction: These reactions may require strong oxidizing or reducing agents and controlled conditions, such as low temperatures and inert atmospheres.

Major Products:

Hydrolysis: The major products are 6,8-difluoro-4-methylumbelliferone and glucose.

Oxidation and Reduction: Specific products depend on the reagents and conditions used.

Scientific Research Applications

Chemistry: 6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside is used as a fluorogenic substrate in various chemical assays to study enzyme kinetics and inhibitor screening .

Biology: In biological research, it is employed to measure the activity of glycosidase enzymes in cell lysates, tissue extracts, and other biological samples .

Medicine: The compound is used in diagnostic assays to detect enzyme deficiencies and monitor enzyme replacement therapies .

Industry: In industrial applications, it is utilized in quality control processes to ensure the activity of glycosidase enzymes in various products .

Comparison with Similar Compounds

4-Methylumbelliferyl-b-D-glucopyranoside: Another fluorogenic substrate used for similar applications but lacks the fluorine atoms, resulting in different fluorescence properties.

6,8-Difluoro-4-methylumbelliferyl phosphate: A substrate for phosphatase enzymes, differing in the type of enzyme it targets.

Uniqueness: 6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside is unique due to its enhanced sensitivity and selectivity in enzyme assays, attributed to the presence of fluorine atoms which alter its electronic properties and fluorescence characteristics .

Properties

IUPAC Name |

6,8-difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3/t8-,11-,12+,13-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLOUZMEHMDFKY-ADPZIVFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610599 | |

| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351009-26-2 | |

| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)